5-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O3/c19-16-6-5-15(25-16)17(23)21-11-12-7-9-22(10-8-12)18(24)13-3-1-2-4-14(13)20/h1-6,12H,7-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUIAXXIUGASLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: The furan ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Piperidine Derivatization: The piperidine ring is functionalized with a 2-fluorobenzoyl group through an acylation reaction using 2-fluorobenzoyl chloride and a base such as triethylamine.
Amide Formation: The brominated furan and the piperidine derivative are coupled through an amide bond formation using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for bromination and acylation steps, as well as the development of more efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, DMF), and bases (e.g., potassium carbonate, K2CO3).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran, THF).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amine derivatives.
Oxidation: Furan-2,5-dicarboxylic acid and related oxidized products.
Scientific Research Applications
5-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several piperidine- and furan-based derivatives, which vary in substituents, pharmacological activity, and regulatory status. Below is a detailed comparison:
Table 1: Structural and Pharmacological Comparison
Key Structural and Functional Differences
Substituent Effects on Receptor Binding: The 2-fluorobenzoyl group in the target compound replaces the phenylethyl group in furanylfentanyl. This substitution may reduce µ-opioid receptor affinity, as phenylethyl is critical for fentanyl’s high potency .
Bromine vs. Non-Halogenated Analogs: Bromination at the furan 5-position increases molecular weight (~79.9 g/mol) and lipophilicity (cLogP ~2.8) compared to non-brominated analogs like furanylfentanyl (cLogP ~3.5). This may delay hepatic metabolism via cytochrome P450 enzymes .
Regulatory Implications :
- While furanylfentanyl is a controlled substance, the target compound’s unique 2-fluorobenzoyl substitution may exempt it from analog-specific regulations under current frameworks .
Table 2: Metabolic and Physicochemical Properties
Research Findings and Gaps
- Pharmacology: No direct studies on the target compound exist. However, furanylfentanyl’s µ-opioid EC₅₀ of 0.6 nM suggests that bromination and fluorobenzoyl substitution could either enhance or diminish potency depending on steric and electronic effects .
- Toxicity: Brominated furans may increase hepatotoxicity risk compared to non-halogenated analogs, as seen in related compounds .
- Synthetic Accessibility : The 2-fluorobenzoyl group requires specialized fluorination reagents, making synthesis more complex than furanylfentanyl derivatives .
Biological Activity
5-Bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)furan-2-carboxamide is a compound of interest due to its potential biological activity, particularly in the context of neurodegenerative diseases and cancer. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring, a carboxamide group, and a piperidine moiety substituted with a fluorobenzoyl group. The presence of the bromine atom at the 5-position enhances its biological activity by modulating interactions with biological targets.
Research indicates that this compound exhibits inhibitory effects on several key enzymes involved in neurodegeneration and cancer proliferation:
- Acetylcholinesterase (AChE) Inhibition : The compound has shown promising AChE inhibitory activity, which is crucial for enhancing cholinergic neurotransmission in Alzheimer's disease models. Its IC50 value is reported to be significantly lower than that of traditional AChE inhibitors, indicating higher potency .
- Beta-Site Amyloid Precursor Protein Cleaving Enzyme (BACE-1) Inhibition : Inhibition of BACE-1 is essential for reducing amyloid-beta peptide formation, a hallmark of Alzheimer's pathology. The compound has demonstrated submicromolar inhibition levels .
- Neuroprotective Effects : Studies have indicated that the compound can reduce oxidative stress and neuroinflammation, contributing to its neuroprotective properties .
Anticancer Activity
The compound's ability to inhibit cancer cell proliferation has been evaluated in various studies:
- Cell Lines Tested : L1210 mouse leukemia cells and other cancer cell lines.
- IC50 Values : The compound exhibited IC50 values in the nanomolar range against L1210 cells, showcasing its potential as an anticancer agent .
Table 1: Biological Activity Summary
Table 2: Comparative Analysis with Other Compounds
| Compound Name | AChE IC50 (μM) | BACE-1 IC50 (μM) | Source |
|---|---|---|---|
| 5-Bromo-N... | 3.48 | 0.38 | |
| Rivastigmine | 0.08 | Not applicable | |
| Curcumin | 6.53 | Not applicable |
Case Studies
- Neurodegenerative Disease Models : In animal models simulating Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.
- Cancer Therapeutics : In vitro studies have shown that treatment with the compound leads to significant apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
